REACTION_CXSMILES
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[CH:1]([N:4]([CH:17]([CH3:19])[CH3:18])[CH2:5][CH2:6][CH:7]([C:14](=[O:16])N)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:3])[CH3:2].[N+]([O-])(O)=O.[CH2:24]([OH:26])[CH3:25]>>[CH:1]([N:4]([CH:17]([CH3:19])[CH3:18])[CH2:5][CH2:6][CH:7]([C:14]([O:26][CH2:24][CH3:25])=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:3])[CH3:2]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for five days
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Duration
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5 d
|
Type
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CUSTOM
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Details
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Most of the solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
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the residue was mixed with water/diethyl ether
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Type
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WASH
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Details
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The organic phase was washed once with water
|
Type
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EXTRACTION
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Details
|
extracted twice with diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic phases were then dried (Na2SO4)
|
Type
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CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica (petroleum ether-triethylamine, 97/3)
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Name
|
|
Type
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product
|
Smiles
|
C(C)(C)N(CCC(C1=CC=CC=C1)C(=O)OCC)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |